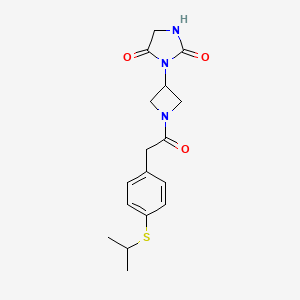
3-(1-(2-(4-(Isopropylthio)phenyl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of azetidinone derivatives has been reported in several studies . The singlet (s) signals between 5.44–5.45 δ ppm showing the presence of -CH of the azetidine ring were validated in synthesized derivatives at 2.85–3.25 δ ppm .Molecular Structure Analysis
The molecular structure of 3-(1-(2-(4-(Isopropylthio)phenyl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione is characterized by the presence of an azetidine ring, which is evident from the singlet (s) signals between 5.44–5.45 δ ppm .Chemical Reactions Analysis
The chemical reactions involving azetidinone derivatives have been studied in the context of their antimicrobial activity . The presence of electron-withdrawing substitution on the aromatic ring increases the antimicrobial activity of different derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(1-(2-(4-(Isopropylthio)phenyl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione are characterized by its molecular formula C17H21N3O3S and molecular weight 347.43.Wissenschaftliche Forschungsanwendungen
Pharmacological Properties and Therapeutic Applications
Antinociceptive and Anti-inflammatory Effects : Imidazolidine derivatives, including hydantoins, have been explored for their psychopharmacological properties. A study highlighted the antinociceptive effect of a hydantoin derivative in mice, suggesting potential anti-inflammatory mechanisms mediating this effect (Queiroz et al., 2015).
Antimicrobial Activity : The synthesis and evaluation of novel N-substituted azetidinone, imidazolidinone, and tetrazole derivatives incorporating quinazolin-4(3H)-ones demonstrated significant antimicrobial actions, indicating these compounds as promising antimicrobial agents (Sahib, 2018).
Anticancer Potential : Certain imidazolidine and hydantoin derivatives have shown promising anticancer properties. Novel spirohydantoin compounds were studied for their growth inhibition and apoptosis-inducing effects in leukemia cells, suggesting their potential as cancer therapeutic agents (Kavitha et al., 2009).
Carbonic Anhydrase Inhibition : Arene-sulfonyl-imidazolidinones have been investigated for their inhibitory activity against carbonic anhydrase, an enzyme involved in pH regulation. These compounds displayed micromolar inhibition constants, highlighting their potential for therapeutic applications (Abdel-Aziz et al., 2015).
Wirkmechanismus
Target of Action
It is known that azetidine derivatives have a wide variety of biological activities .
Mode of Action
It is known that azetidine derivatives interact with their targets in a variety of ways, leading to different biological effects .
Biochemical Pathways
Azetidine derivatives are known to be involved in a variety of biological activities, suggesting they may affect multiple pathways .
Result of Action
Azetidine derivatives are known to exhibit a variety of biological activities .
Zukünftige Richtungen
The future directions for the research on azetidinone derivatives could involve further exploration of their potential applications in various fields, including their use as candidate drugs for the treatment of various diseases . Additionally, the effect of different substitutions on the aromatic ring on the antimicrobial activity of these derivatives could be a potential area of study .
Eigenschaften
IUPAC Name |
3-[1-[2-(4-propan-2-ylsulfanylphenyl)acetyl]azetidin-3-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-11(2)24-14-5-3-12(4-6-14)7-15(21)19-9-13(10-19)20-16(22)8-18-17(20)23/h3-6,11,13H,7-10H2,1-2H3,(H,18,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLIYYIRBCHAELK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)N2CC(C2)N3C(=O)CNC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(2-(4-(Isopropylthio)phenyl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

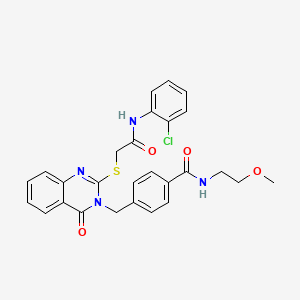
![N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2405912.png)
![N-(4-methoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2405915.png)
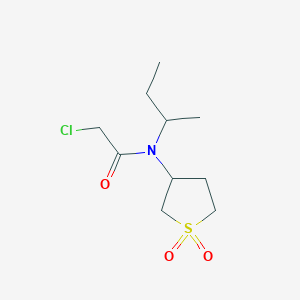
![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2405917.png)
![6,8-Dimethylbenzo[b][1,4]benzothiazepine-3-carboxylic acid](/img/structure/B2405918.png)
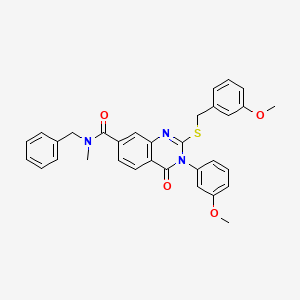
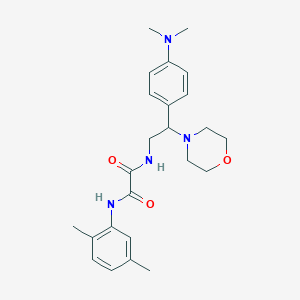
![2-(2-(Ethylthio)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2405926.png)
![4-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)benzamide](/img/structure/B2405928.png)
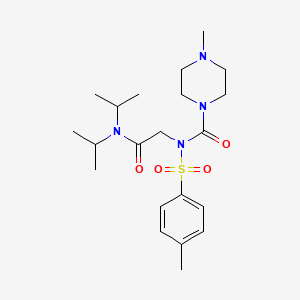
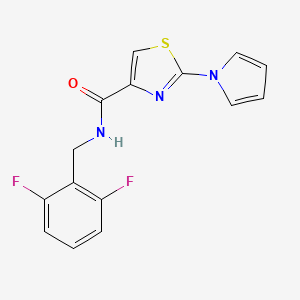
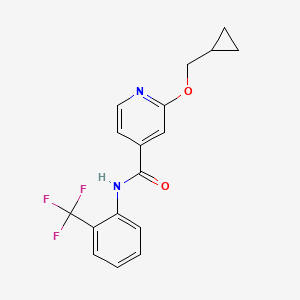
![7-(4-methoxyphenyl)-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2405933.png)